molecular formula C6H10N2O B1594662 (1-Ethyl-1H-imidazol-2-yl)methanol CAS No. 63634-44-6

(1-Ethyl-1H-imidazol-2-yl)methanol

Cat. No.: B1594662
CAS No.: 63634-44-6
M. Wt: 126.16 g/mol
InChI Key: QYEQHVNOKQUFFM-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C6H10N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 1-ethylimidazole with formaldehyde under basic conditions. Another method includes the reduction of 1-ethyl-2-formylimidazole using reducing agents such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Ethyl-1H-imidazol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-imidazol-2-yl)methanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydroxyl group and imidazole ring play crucial roles in its binding and reactivity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

  • (1-Methyl-1H-imidazol-2-yl)methanol
  • (1-Benzyl-1H-imidazol-2-yl)methanol
  • (1-Methyl-1H-imidazol-2-yl)phenylmethanol

Comparison: (1-Ethyl-1H-imidazol-2-yl)methanol is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity compared to its methyl and benzyl counterparts. The ethyl group may enhance its solubility and interaction with certain molecular targets, making it distinct in its applications .

Properties

IUPAC Name

(1-ethylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-8-4-3-7-6(8)5-9/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEQHVNOKQUFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342353
Record name (1-Ethyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63634-44-6
Record name (1-Ethyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethyl-1H-imidazol-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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